molecular formula C19H23N3O3 B2948087 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 953230-27-8

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2948087
CAS No.: 953230-27-8
M. Wt: 341.411
InChI Key: WAVKRDPPQOUHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide linker flanked by a substituted piperidine moiety (functionalized with a furan-2-ylmethyl group) and a phenyl group. The compound’s structure combines aromatic (phenyl, furan) and aliphatic (piperidine) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h1-7,12,15H,8-11,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVKRDPPQOUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with furan-2-carbaldehyde to form the corresponding imine, followed by reduction to yield the piperidine derivative. Subsequent alkylation with phenyloxalamide completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a ligand for metal-catalyzed reactions, facilitating the formation of complex organic molecules.

Biology: In biological research, it may be used as a probe to study enzyme-substrate interactions or as a potential inhibitor for specific biological targets.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, it can be utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the oxalamide linker, piperidine substituents, or aromatic groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CID or Reference) Core Structure Modifications Biological Target/Activity Key Findings
Target Compound - Oxalamide linker
- Piperidine with furan-2-ylmethyl
- N2-phenyl
COX inhibition (hypothesized)
Breast cancer (potential)
Structural similarity to oxalamide derivatives with COX-modulating activity; furan may enhance membrane permeability .
CID 49683371
(E)-N1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide
- Oxalamide linker
- Piperidine with 3-(furan-2-yl)acryloyl
- N2-isopropyl
COX-2 inhibition
Anticancer (breast)
Exhibited selective COX-2 inhibition (IC₅₀ = 0.8 µM) and reduced tumor growth in vitro; isopropyl group may improve metabolic stability compared to phenyl .
CID 2355982
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide
- Oxalamide linker
- Thiazolidinone substituents
Antimicrobial
Antioxidant
Demonstrated broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL) but lower solubility due to thiazolidinone rings .
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
()
- Furan-carboxamide linker
- Piperidine with 2-phenylethyl
Undisclosed (structural analog) Piperidine-phenylethyl substitution may enhance lipophilicity (logP > 3), potentially improving blood-brain barrier penetration .
DMPI/CDFII
()
- Indole/piperidine core
- Aromatic substituents (dimethylphenyl, chlorophenyl)
MRSA synergism Piperidine-aromatic hybrids (e.g., DMPI) showed potentiation of carbapenem antibiotics against MRSA, highlighting the role of lipophilic groups in bacterial membrane interaction .

Key Observations

Oxalamide vs. Carboxamide Linkers :

  • The oxalamide linker in the target compound and CID 49683371 allows for hydrogen bonding with biological targets (e.g., COX-2 active sites), whereas furan-carboxamide derivatives () may prioritize hydrophobic interactions .

Substituent Effects on Activity: The N2-phenyl group in the target compound vs. N2-isopropyl in CID 49683371: Phenyl groups enhance aromatic stacking but may reduce solubility, whereas isopropyl groups improve metabolic stability .

Therapeutic Implications :

  • Oxalamide derivatives () are prioritized for anticancer applications, while piperidine-furan hybrids (–7) are explored for antimicrobial synergy. This divergence underscores the role of target-specific structural optimization.

Physicochemical Properties :

  • The target compound’s calculated logP (~2.5) is lower than CID 49683371 (~3.1), suggesting better aqueous solubility. However, both compounds fall within Lipinski’s rule-of-five criteria for drug-likeness.

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound is characterized by:

  • Piperidine ring : Known for various therapeutic effects.
  • Furan moiety : Enhances reactivity and contributes to pharmacological properties.
  • Oxalamide group : Derivative of oxalic acid, potentially influencing biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant inhibitory effects on specific enzymes involved in various biological pathways, particularly those related to cancer.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
N1...TyrosinaseTBDCompetitive Inhibition
N1...Other EnzymesTBDMixed Inhibition

Molecular Docking Studies

Molecular docking studies indicate that the compound may effectively bind to active sites of enzymes related to cancer proliferation. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study on furan derivatives indicated that compounds similar to N1... showed potent tyrosinase inhibitory activity, with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests a promising avenue for exploring N1...'s potential in skin-related therapies.
  • Cancer Pathways : Research has highlighted the role of compounds with similar structures in inhibiting pathways associated with cancer cell proliferation. The presence of the trifluoromethoxy group in related compounds has been noted to enhance lipophilicity, which may improve bioavailability and efficacy.
  • In Vitro Studies : Further in vitro studies are needed to elucidate the detailed mechanisms through which N1... exerts its biological effects. These studies will help clarify its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.